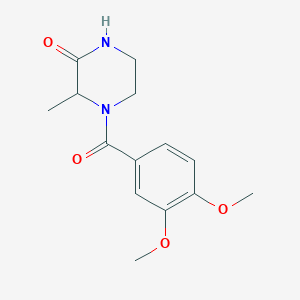

4-(3,4-dimethoxybenzoyl)-3-methylpiperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(3,4-dimethoxybenzoyl)-3-methylpiperazin-2-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The 3,4-dimethoxybenzoyl moiety is a benzoyl derivative, which is often used in the synthesis of various biologically active compounds .

Aplicaciones Científicas De Investigación

- Details : During monolayer formation, the protective group is cleaved off, resulting in well-structured SAMs. These modified surfaces find applications in molecular electronics, sensors, and catalysis .

Self-Assembled Monolayers (SAMs) for Surface Modification

Chemical Synthesis Facilitation

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as benzophenone, indole, and benzimidazole moieties, have been associated with antimicrobial activity . These compounds have been found to interact with key functional proteins in bacterial cell division, making them potential targets for the development of novel antibacterial agents .

Mode of Action

It’s worth noting that the 3,4-dimethoxybenzyl group has been used as a protective group for the thiol moiety, which increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °c) and in presence of protons (trifluoroacetic acid) .

Biochemical Pathways

Compounds with similar structures have been found to interact with bacterial cell division proteins, potentially affecting the cell division process .

Result of Action

Related compounds have shown potential as antibacterial agents, suggesting that this compound may also have antimicrobial effects .

Action Environment

It’s worth noting that the 3,4-dimethoxybenzyl group used as a protective group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °c) and in presence of protons (trifluoroacetic acid) . This suggests that environmental conditions such as temperature and pH could potentially influence the compound’s action.

Propiedades

IUPAC Name |

4-(3,4-dimethoxybenzoyl)-3-methylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-9-13(17)15-6-7-16(9)14(18)10-4-5-11(19-2)12(8-10)20-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVICLSSMPNAGKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dimethoxybenzoyl)-3-methylpiperazin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-fluorophenyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B6578865.png)

![4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-[(thiophen-2-yl)methyl]pyrrolidin-2-one](/img/structure/B6578873.png)

![4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-[(thiophen-2-yl)methyl]pyrrolidin-2-one](/img/structure/B6578881.png)

![4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B6578887.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B6578896.png)

![1-cyclohexyl-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea](/img/structure/B6578902.png)

![3-[1-(3-chlorophenyl)-1-oxopropan-2-yl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6578908.png)

![9,10-dimethyl-12-[4-(pyridin-2-yl)piperazine-1-carbonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B6578938.png)

![2-(5-chlorothiophen-2-yl)-5-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B6578948.png)

![2-benzyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole](/img/structure/B6578954.png)

![ethyl {[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}formate](/img/structure/B6578958.png)

![1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B6578961.png)

![1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B6578969.png)